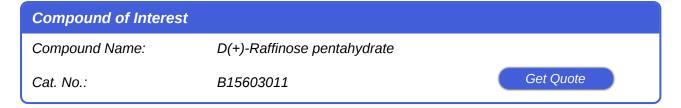


# A Comprehensive Technical Guide to the Molecular Weight of D(+)-Raffinose Pentahydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight of **D(+)-Raffinose pentahydrate**, a crucial parameter for researchers and professionals in the fields of biochemistry, pharmaceutical sciences, and food chemistry. This document outlines the theoretical and experimental determination of its molecular weight, offering detailed protocols for accurate measurement.

## **Executive Summary**

**D(+)-Raffinose pentahydrate** is a trisaccharide composed of galactose, glucose, and fructose, with five molecules of water of hydration. Its precise molecular weight is fundamental for accurate solution preparation, stoichiometric calculations, and characterization in various research and development applications. This guide details its chemical composition, theoretical molecular weight, and provides standardized experimental protocols for its verification.

## **Chemical and Physical Properties**

A clear understanding of the fundamental properties of **D(+)-Raffinose pentahydrate** is essential for its application. The following table summarizes the key quantitative data for this compound.

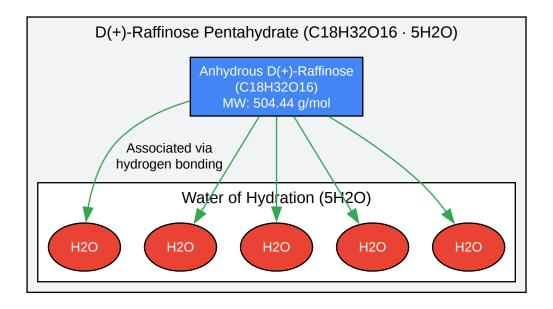


Property	Value	Reference
Chemical Name	D-(+)-Raffinose pentahydrate	
Synonyms	Melitose, Melitriose	_
Molecular Formula	C18H32O16·5H2O	[1][2]
Molecular Weight	594.51 g/mol	[2][3][4][5][6][7]
Anhydrous Formula	C18H32O16	[1]
Anhydrous Mol. Weight	504.44 g/mol	[8]
Water Content (Theoretical)	~15.15%	Calculated from molecular weights
CAS Number	17629-30-0	[1][2]
Appearance	White crystalline powder	
Melting Point	78-82 °C	[3]
Solubility	Soluble in water	[3]

# **Molecular Composition**

**D(+)-Raffinose pentahydrate**'s structure consists of a core trisaccharide molecule, raffinose, which is a non-reducing sugar, associated with five molecules of water. This water of hydration is an integral part of the crystal structure and contributes significantly to the overall molecular weight.





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Figure 1: Molecular composition of **D(+)-Raffinose pentahydrate**.

## **Experimental Determination of Water Content**

The theoretical molecular weight of **D(+)-Raffinose pentahydrate** can be experimentally verified by determining its water content. The two most common and reliable methods for this are Thermogravimetric Analysis (TGA) and Karl Fischer Titration.

## **Thermogravimetric Analysis (TGA)**

TGA measures the change in mass of a sample as a function of temperature. For hydrated compounds, this technique is ideal for determining the amount of water lost upon heating.

- Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
- Sample Preparation: Accurately weigh 5-10 mg of D(+)-Raffinose pentahydrate into a clean, tared TGA pan (aluminum or platinum).
- TGA Method Parameters:
  - Initial Temperature: 25°C







Heating Rate: 10°C/min

Final Temperature: 200°C

Atmosphere: Dry Nitrogen

Flow Rate: 50 mL/min

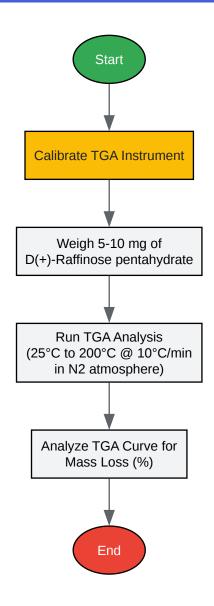
• Data Analysis:

Record the initial mass of the sample.

- Identify the mass loss steps in the TGA curve. For D(+)-Raffinose pentahydrate, the loss of water typically occurs in multiple steps between 50°C and 120°C.
- Calculate the total percentage mass loss corresponding to the water of hydration. The theoretical weight loss is approximately 15.43%.

A study on the thermal analysis of raffinose pentahydrate indicated that the loss of its five moles of water occurs in distinct endothermic events, which can be observed in the thermogram.[3]





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Figure 2: Workflow for TGA analysis of **D(+)-Raffinose pentahydrate**.

## **Karl Fischer Titration**

Karl Fischer titration is a highly specific and accurate method for the determination of water content. It is based on a stoichiometric reaction between iodine and water.

This protocol is based on the USP General Chapter <921> Water Determination.[4]

Reagent Preparation and Standardization:



- Use a commercially available volumetric Karl Fischer reagent with a known titer (e.g., 5 mg/mL).
- Standardize the reagent daily using a certified water standard or sodium tartrate dihydrate.

#### Titrator Preparation:

- Prepare the Karl Fischer titrator according to the manufacturer's instructions.
- Ensure the titration vessel is clean and dry. Add a suitable solvent (e.g., anhydrous methanol) to the vessel and pre-titrate to a stable, dry endpoint.

#### Sample Preparation:

Accurately weigh a sufficient amount of D(+)-Raffinose pentahydrate to consume a significant portion of the burette volume (typically 30-70%). For a 5 mg/mL titer and a 10 mL burette, this would be approximately 100-250 mg of the sample.

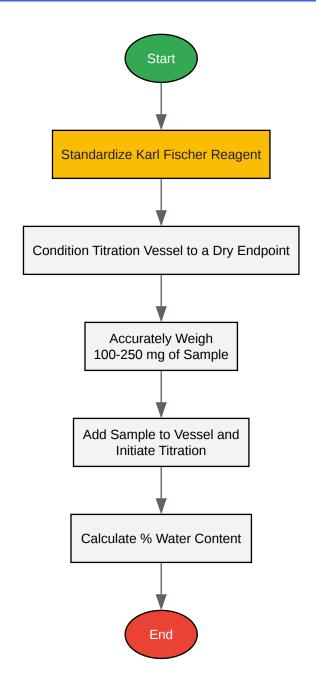
#### Titration:

- Quickly and carefully add the weighed sample to the conditioned titration vessel.
- Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

#### · Calculation:

- The instrument software will calculate the percentage of water in the sample based on the volume of titrant consumed, the titer of the reagent, and the sample weight.
- The formula for calculating the water content is: % Water = (Volume of KF Reagent (mL) \* Titer (mg/mL)) / (Sample Weight (mg)) \* 100





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